1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt is a perfluoroalkyl-containing compound with the molecular formula C11H6F17KO2 and a molecular weight of 532.24 g/mol . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt can be synthesized through several methods. One common synthetic route involves the reaction of perfluoroundecanoic acid with potassium hydroxide under controlled conditions. The reaction typically occurs in an organic solvent, such as methanol or ethanol, at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with reagents like alkyl halides, leading to the formation of perfluoroalkylated products.
Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction due to its perfluorinated nature, specific conditions and catalysts can facilitate these reactions.
Ring-Opening Reactions: It can be used in ring-opening reactions of oligoethylene glycols diglycidyl ethers, serving as a precursor for F-alkyl non-ionic surfactants.
Wissenschaftliche Forschungsanwendungen
1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt involves its interaction with molecular targets through its perfluorinated alkyl chain. This chain imparts hydrophobic and lipophobic properties, allowing the compound to interact with lipid membranes and other hydrophobic environments . The exact molecular pathways and targets are still under investigation, but its stability and resistance to degradation are key factors in its effectiveness .
Vergleich Mit ähnlichen Verbindungen
1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt can be compared with other perfluoroalkyl compounds, such as:
1H,1H,2H,2H-Perfluoro-1-hexanol: This compound has a shorter perfluorinated chain and is used in different applications, such as environmental analysis.
1H,1H,2H,2H-Perfluoro-1-decanol: Similar in structure but with a different functional group, it is used in the synthesis of specialty chemicals.
The uniqueness of this compound lies in its longer perfluorinated chain and its potassium salt form, which provide distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C11H2F19KO2 |
---|---|
Molekulargewicht |
566.20 g/mol |
IUPAC-Name |
potassium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecanoate |
InChI |
InChI=1S/C11H3F19O2.K/c12-3(13,1-2(31)32)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30;/h1H2,(H,31,32);/q;+1/p-1 |
InChI-Schlüssel |
JEUFQHAADNNROT-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)[O-])C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.